1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(19-14-2-6-21-7-3-14)18-10-12-1-5-17-15(9-12)13-4-8-22-11-13/h1,4-5,8-9,11,14H,2-3,6-7,10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXYIDNILRTXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the thiophene and pyridine rings through a series of coupling reactions. The final step usually involves the formation of the urea linkage under controlled conditions, such as using phosgene or its derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine and thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea: Similar structure but with a thiophene ring at a different position.
1-(tetrahydro-2H-pyran-4-yl)-3-((2-(furan-3-yl)pyridin-4-yl)methyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is unique due to the specific positioning of its functional groups, which can lead to distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a tetrahydropyran ring and a thiophene moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of urea, particularly those incorporating pyridine and thiophene groups, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated the antiproliferative activity of similar compounds against A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values reported as follows:
| Compound | A549 IC50 (μM) | HCT116 IC50 (μM) | PC3 IC50 (μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Sorafenib (control) | 2.12 ± 0.18 | 2.25 ± 0.71 | n.d. |
This table illustrates the comparative potency of the compound against established anticancer agents like Sorafenib, emphasizing its potential as a therapeutic candidate.
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets such as enzymes or receptors involved in cancer progression. For instance, the urea group can participate in hydrogen bonding, enhancing interactions with target proteins. Molecular docking studies have suggested that the compound can form stable complexes with key proteins involved in cellular signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of related urea derivatives, which demonstrated promising anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy. For example, variations in substituents on the pyridine ring significantly affected the antiproliferative potency of the compounds.
Pharmacokinetics and Toxicity
Assessing the pharmacokinetic profile is crucial for understanding the therapeutic potential of any new drug candidate. Preliminary studies have indicated that compounds similar to this compound exhibit favorable absorption characteristics and low toxicity profiles in animal models.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
The synthesis typically involves multi-step reactions, including coupling of tetrahydro-2H-pyran-4-yl derivatives with thiophene-containing pyridine intermediates. Key steps include:
- Coupling Reactions : Use palladium-catalyzed cross-coupling to attach the thiophen-3-yl group to the pyridine ring .
- Urea Formation : React isocyanates with amines under anhydrous conditions, with triethylamine as a base to neutralize byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures ≥95% purity .
Optimization Tips : Control temperature (0–5°C for exothermic steps), use inert atmospheres (N₂/Ar), and monitor progress via TLC/HPLC .
Q. What analytical techniques are recommended for characterizing structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tetrahydro-2H-pyran-4-yl protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 345.14) .
- HPLC : Reverse-phase C18 columns (gradient: acetonitrile/water + 0.1% formic acid) to assess purity (>98%) .
- X-ray Crystallography : For 3D conformation analysis, particularly to study hydrogen bonding in the urea moiety .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Storage Conditions : In airtight containers under inert gas (Ar), at –20°C, and protected from light .
- Handling Precautions : Use gloves (nitrile), fume hoods, and avoid contact with oxidizers (e.g., peroxides) .
- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. How does the molecular conformation influence interactions with biological targets, and what computational methods model these interactions?
The tetrahydro-2H-pyran and thiophene rings contribute to lipophilicity (logP ~2.8), enhancing membrane permeability. Key computational approaches include:
- Molecular Docking : Autodock Vina to predict binding affinities with enzymes (e.g., kinases) .
- MD Simulations : GROMACS to study dynamic interactions with receptors over 100-ns trajectories .
- QSAR Modeling : Predict bioactivity using descriptors like polar surface area (87.8 Ų) and H-bond donors/acceptors (2/4) .
Q. How can discrepancies in reported biological activities of similar urea derivatives be resolved?
Q. What strategies enhance solubility and stability under physiological conditions?
- Prodrug Design : Introduce phosphate esters at the pyran oxygen to improve aqueous solubility .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) in formulations to enhance bioavailability .
- pH Adjustment : Buffer solutions (pH 6.8–7.4) to prevent urea hydrolysis in serum .
Data Contradiction Analysis
Q. How should conflicting data on oxidative stability be addressed?
- Contradiction : Some studies report thiophene sulfoxidation at room temperature , while others note stability under ambient conditions .
- Resolution : Conduct controlled oxidation assays (H₂O₂, 0–10 mM) with LC-MS to track sulfoxide formation. Variables like trace metal impurities may explain discrepancies .
Q. Why do in vitro vs. in vivo efficacy results vary for this compound?
- Hypothesis : Poor pharmacokinetics (e.g., rapid hepatic clearance) may reduce in vivo activity.
- Testing : Measure plasma half-life in rodent models and correlate with CYP450 inhibition assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
